molecular formula C20H12ClN3O2S B14119978 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B14119978
M. Wt: 393.8 g/mol
InChI Key: MEKPSZFSQRGYDT-UHFFFAOYSA-N
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Description

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of the Benzonitrile Moiety: The final step involves the attachment of the benzonitrile group through a nucleophilic substitution reaction. This step may require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, the compound may interact with other proteins and receptors, modulating various signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDKs and other molecular targets makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C20H12ClN3O2S

Molecular Weight

393.8 g/mol

IUPAC Name

3-[[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C20H12ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10H,12H2

InChI Key

MEKPSZFSQRGYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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